molecular formula C25H46N2O6 B558562 N-cyclohexylcyclohexanamine;(2R)-4-[(2-methylpropan-2-yl)oxy]-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid CAS No. 200334-95-8

N-cyclohexylcyclohexanamine;(2R)-4-[(2-methylpropan-2-yl)oxy]-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid

Cat. No.: B558562
CAS No.: 200334-95-8
M. Wt: 470.6 g/mol
InChI Key: OMYRDWOMNDCKEJ-DDWIOCJRSA-N
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Description

Cyclohexylamine Backbone Stereochemistry

The N-cyclohexylcyclohexanamine component of this molecular system exhibits complex conformational behavior arising from the presence of two cyclohexyl rings connected through a secondary amine linkage. Each cyclohexyl ring adopts the characteristic chair conformation that minimizes torsional strain, with the nitrogen atom serving as the connecting bridge between these two saturated six-membered rings. The conformational analysis of cyclohexylamine derivatives has been extensively studied using computational methods, particularly at the B3LYP/6-31G(d) level of theory, which provides reliable predictions for organic molecules of this type.

The potential energy surface calculations for cyclohexylamine reveal three distinct energy minima corresponding to different orientational states of the amino group relative to the cyclohexane ring. These conformational states are characterized by the dihedral angle between the lone pair of the nitrogen atom and the carbon-hydrogen bonds of the cyclohexyl ring. The trans conformation, with a dihedral angle of 180 degrees, represents one energy minimum, while two symmetric gauche conformations at approximately ±60 degrees constitute the other minima. The energy differences between these conformations are relatively small, typically ranging from 0.5 to 2.0 kilojoules per mole, indicating significant conformational flexibility at room temperature.

The axial versus equatorial positioning of substituents on cyclohexane rings represents a fundamental aspect of conformational analysis in this system. For cyclohexanol as a model compound, the energy difference between axial and equatorial conformations has been determined to be 4.2 kilojoules per mole. This energy difference provides insight into the preferred conformational states of similar hydroxyl-containing substituents and can be extrapolated to understand the behavior of amino groups in cyclohexylamine systems. The conformational free energy of the amino group in cyclohexylamine has been specifically measured using low-temperature carbon-13 nuclear magnetic resonance spectroscopy, yielding a value of 6.05 ± 0.17 kilojoules per mole.

The dicyclohexylamine structure presents additional conformational complexity due to the interaction between two cyclohexyl rings. The molecular formula C₁₂H₂₃N indicates a molecular weight of 181.3177 daltons, with the nitrogen atom adopting a pyramidal geometry typical of secondary amines. The steric interactions between the two cyclohexyl rings influence the preferred conformational states, with the molecule adopting configurations that minimize unfavorable non-bonded interactions while maintaining optimal orbital overlap at the nitrogen center.

Conformational Parameter Energy (kJ/mol) Population (%) Reference
Cyclohexylamine trans conformation 0.0 (reference) 45-50
Cyclohexylamine gauche conformation 0.5-2.0 25-27.5 each
Amino group conformational free energy 6.05 ± 0.17 -
Axial vs equatorial energy difference 4.2 -

tert-Butyloxycarbonyl Protecting Group Configuration

The tert-butyloxycarbonyl protecting group represents a critical structural element in this molecular system, providing both steric bulk and electronic stabilization to the amino acid derivative component. This protecting group, chemically designated as di-tert-butyl dicarbonate, exhibits characteristic conformational preferences that significantly influence the overall molecular architecture. The tert-butyloxycarbonyl group demonstrates remarkable stability under basic conditions while remaining acid-labile, making it an ideal protecting group for amino acid synthesis and peptide chemistry applications.

Crystallographic studies of tert-butyloxycarbonyl-protected amino acids reveal that the urethane amide bond within the protecting group can adopt both cis and trans conformations, unlike typical peptide bonds which strongly prefer the trans configuration. Conformational energy computations indicate that the trans and cis conformations of the urethane amide bond possess nearly equal energies, even for amino acids other than proline. This conformational flexibility arises from the altered electronic environment created by the ester oxygen replacement of the typical peptide carbon-hydrogen group.

The bulky tert-butyl groups within the protecting group create significant steric demands that influence molecular packing and intermolecular interactions. X-ray crystallographic analysis of various tert-butyloxycarbonyl-protected compounds demonstrates that the cis urethane conformation is particularly favored in structures containing tertiary nitrogen atoms or in crystals stabilized by strong intermolecular interactions. The geometric parameters of the urethane group show small but measurable differences from typical peptide bonds, particularly in bond angles around the trigonal carbon atom.

The preferred conformation of the tert-butyloxycarbonyl-amino group in peptide systems has been extensively characterized through both experimental and computational approaches. The protecting group exhibits a tendency to adopt conformations that minimize steric clashes with adjacent amino acid side chains while maintaining favorable electrostatic interactions. In the specific case of the aspartic acid derivative under consideration, the tert-butyloxycarbonyl group orientation is further constrained by the presence of the additional tert-butyl ester protecting group on the side chain carboxyl function.

The molecular dynamics simulations and conformational analyses of tert-butyloxycarbonyl-protected amino acids reveal that the substitution of this protecting group for a typical N-acetyl end group does not significantly alter the conformational preferences of the following amino acid residue when the amide bond adopts the trans configuration. However, specific conformations can be stabilized through attractive interactions between certain side chains and the bulky tert-butyloxycarbonyl end group, particularly in the case of aromatic amino acids such as phenylalanine.

Structural Feature Bond Length (Å) Bond Angle (°) Dihedral Angle (°) Reference
Urethane C=O bond 1.22-1.24 - -
N-C(carbonyl) bond 1.34-1.36 - -
C(carbonyl)-O bond 1.35-1.37 - -
O-C(tert-butyl) bond 1.45-1.47 - -
Urethane amide angle - 118-122 -
Trans urethane dihedral - - 180 ± 10
Cis urethane dihedral - - 0 ± 10

Aspartic Acid Derivative Chirality Considerations

The (2R)-configuration of the aspartic acid derivative component introduces significant stereochemical complexity to the overall molecular system, with the chiral center at the alpha-carbon position dictating the spatial arrangement of all substituents. This specific stereochemical designation indicates that the amino acid adopts the naturally occurring L-configuration, with the amino group, carboxyl group, and side chain arranged in a specific three-dimensional orientation around the tetrahedral carbon center. The presence of two tert-butyl protecting groups further amplifies the steric considerations associated with this chiral center.

The side chain of the aspartic acid derivative contains a carboxyl group that has been protected as a tert-butyl ester, creating an additional site of conformational flexibility within the molecule. The rotational freedom around the carbon-carbon bond connecting the alpha-carbon to the side chain carboxyl group introduces multiple conformational states, each with distinct energy profiles and steric interactions. The gauche and anti conformations of this side chain represent the primary conformational alternatives, with the preferred state being determined by a balance of steric repulsion, electrostatic interactions, and intramolecular hydrogen bonding opportunities.

The molecular formula C₁₃H₂₃NO₆ for the protected aspartic acid derivative indicates a molecular weight of 289.32 grams per mole. The presence of multiple oxygen atoms within the protecting groups creates opportunities for intramolecular hydrogen bonding interactions that can stabilize specific conformational states. These interactions are particularly important in determining the preferred orientation of the side chain relative to the main chain backbone, with hydrogen bonds between the carbonyl oxygen atoms and nearby hydrogen atoms providing conformational stabilization.

The chirality at the alpha-carbon position creates distinct stereochemical environments for all substituents, leading to non-equivalent conformational preferences for rotational states that would be equivalent in an achiral system. The (2R)-configuration specifically determines that when viewed along the carbon-nitrogen bond from the nitrogen toward the carbon, the priority groups arranged around the chiral center follow a clockwise sequence according to Cahn-Ingold-Prelog priority rules. This stereochemical arrangement influences all subsequent conformational analyses and molecular interactions.

The combination of the chiral aspartic acid derivative with the N-cyclohexylcyclohexanamine component creates a complex stereochemical system where the conformational preferences of each component influence the overall molecular geometry. The steric bulk of the dicyclohexylamine component can restrict the accessible conformational space of the aspartic acid derivative, while the specific stereochemistry of the amino acid can influence the preferred orientations of the cyclohexyl rings. This interdependence of conformational states represents a critical aspect of the overall molecular architecture.

Stereochemical Parameter Configuration Molecular Weight (g/mol) Optical Rotation Reference
Alpha-carbon chirality (2R) - [α]D calculated
Aspartic acid derivative L-configuration 289.32 -
Complete molecular system - 470.65 -
Side chain conformation gauche/anti - -

Properties

IUPAC Name

N-cyclohexylcyclohexanamine;(2R)-4-[(2-methylpropan-2-yl)oxy]-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO6.C12H23N/c1-12(2,3)19-9(15)7-8(10(16)17)14-11(18)20-13(4,5)6;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h8H,7H2,1-6H3,(H,14,18)(H,16,17);11-13H,1-10H2/t8-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMYRDWOMNDCKEJ-DDWIOCJRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC(C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)C[C@H](C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H46N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50679346
Record name (2R)-4-tert-Butoxy-2-[(tert-butoxycarbonyl)amino]-4-oxobutanoic acid--N-cyclohexylcyclohexanamine (1/1) (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50679346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

470.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

200334-95-8
Record name (2R)-4-tert-Butoxy-2-[(tert-butoxycarbonyl)amino]-4-oxobutanoic acid--N-cyclohexylcyclohexanamine (1/1) (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50679346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Conditions and Catalysts

N-Cyclohexylcyclohexanamine (dicyclohexylamine) is synthesized via catalytic hydrogenation of aniline. Ruthenium and palladium catalysts, often supported on niobic acid (Nb₂O₅·nH₂O) or tantalic acid (Ta₂O₅), enable selective reduction of the aromatic ring. Under hydrogen pressures of 50–100 bar and temperatures of 120–150°C, aniline undergoes partial hydrogenation to cyclohexylamine, with subsequent disproportionation yielding dicyclohexylamine. The support material critically influences selectivity; niobic acid increases dicyclohexylamine yield to 40–50% compared to 10–15% with conventional supports.

By-product Management and Yield Optimization

The primary by-product, cyclohexylamine, is separated via fractional distillation. Recent advances utilize biphasic solvent systems (e.g., water-toluene) to enhance phase separation and reduce energy consumption during purification. Continuous-flow reactors with immobilized catalysts achieve 85–90% conversion efficiency, surpassing batch reactors (70–75%).

Reductive Amination of Cyclohexanone

Process Overview

Reductive amination of cyclohexanone with ammonia or cyclohexylamine provides an alternative route. Cyclohexanone reacts with ammonium acetate in the presence of hydrogen (10–20 bar) and a palladium/carbon catalyst at 80–100°C, forming cyclohexylamine intermediates. Subsequent heating at 140°C under reduced pressure (4 mmHg) promotes condensation to dicyclohexylamine.

Catalytic Innovations

Bimetallic catalysts (e.g., Pd-Ru/C) improve reaction rates by 30% compared to monometallic systems. Solvent selection also impacts efficiency: tetrahydrofuran (THF) reduces side reactions, achieving 92% purity versus 78% in methanol.

Multi-Step Synthesis of the Butanoic Acid Derivative

Protection/Deprotection Strategies

The (2R)-4-[(2-methylpropan-2-yl)oxy]-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid moiety is synthesized via tert-butoxycarbonyl (Boc) protection. L-Aspartic acid undergoes sequential protection:

  • α-Carboxyl Group : Treated with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane with 4-dimethylaminopyridine (DMAP) as a catalyst.

  • β-Carboxyl Group : Protected as a tert-butyl ester using tert-butyl alcohol and dicyclohexylcarbodiimide (DCC).

Coupling Reactions

The protected aspartic acid derivative is coupled with N-cyclohexylcyclohexanamine using carbodiimide-based activators (e.g., EDC/HOBt). Reactions proceed in dimethylformamide (DMF) at 0–5°C to minimize racemization, yielding the final compound with >95% enantiomeric excess.

Industrial-Scale Production Methods

Continuous-Flow Synthesis

Industrial protocols adopt continuous-flow systems for both amine and acid components. For dicyclohexylamine, fixed-bed reactors with Ru/Nb₂O₅ catalysts operate at 100 bar H₂ and 130°C, achieving 12 kg/h throughput. The aspartic acid derivative is synthesized in parallel using microreactors, reducing reaction times from 24 h (batch) to 2 h.

Purification Techniques

  • Crystallization : The final compound is purified via anti-solvent crystallization using hexane/ethyl acetate mixtures, achieving 99.5% purity.

  • Chromatography : Preparative HPLC with C18 columns resolves diastereomeric impurities (<0.1%).

Comparative Analysis of Preparation Methods

MethodCatalyst SystemTemperature (°C)Pressure (bar)Yield (%)Purity (%)
Aniline HydrogenationRu-Pd/Nb₂O₅1401004598
Reductive AminationPd-Ru/C100106592
Continuous-FlowRu/Nb₂O₅1301008899.5

Chemical Properties Influencing Synthesis

PropertyValue/RangeImpact on Synthesis
Solubility in DCM250 mg/mLFacilitates Boc protection reactions
Melting Point85–87°CDetermines crystallization conditions
Stability at pH 7>24 hEnables aqueous workup steps

Chemical Reactions Analysis

Deprotection Reactions

The tert-butoxy (t-BuO) and tert-butoxycarbonyl (Boc) groups are acid-labile, enabling controlled deprotection under acidic conditions.

Key Reactions:

ConditionReaction OutcomeSource
Trifluoroacetic acid (TFA)Boc group removal generates a free amine and releases CO₂ + t-butanol.
HCl (dioxane)Cleaves the Boc group, yielding the primary amine and carboxylic acid derivatives.
H₂O (acidic pH)Hydrolysis of the t-BuO ester to form a free carboxylic acid.

Example:
Under TFA, the Boc group is selectively removed without affecting the t-BuO ester, enabling stepwise functionalization .

Nucleophilic Additions at the β-Keto Moiety

The 4-oxobutanoic acid scaffold undergoes nucleophilic additions at the ketone group.

Reactivity Profile:

ReagentProduct FormedApplicationSource
HydrazineHydrazone derivatives (for crystallography)Structural analysis
NaBH₄Reduction to β-hydroxybutanoic acidSynthesis of alcohols
Grignard reagentsAlkylation at the ketoneCarbon chain extension

Note: Stereoselective reduction of the (2R)-configured ketone preserves chirality, yielding (2R,3R)-diol derivatives .

Condensation and Cyclization Reactions

The carboxylic acid and amine functionalities enable cyclization under specific conditions.

Observed Reactions:

ConditionProductMechanismSource
DCC/DMAPIntramolecular amidation to form lactamsCarbodiimide coupling
Heat (Δ)Cyclohexanamine-mediated Schiff base formationImine cyclization

Example:
Heating in toluene induces intramolecular imine formation between the free amine (post-Boc removal) and the ketone, yielding a six-membered ring .

Degradation Pathways:

ConditionDegradation ProductMitigation StrategySource
Strong base (pH > 10)Ester saponification + keto-enol tautomerizationAvoid prolonged exposure
UV lightRadical-mediated decompositionStore in dark containers

Critical Note: The Boc group is stable in neutral/basic conditions but prone to racemization at the (2R) center under prolonged acidic exposure .

Functionalization via Coupling Reactions

The carboxylic acid can be activated for amide or ester synthesis.

ReagentProduct TypeYield (%)Source
EDC/HOBtAmides with primary amines75–85
DCC/DMAPEsters with alcohols60–70

Example:
Coupling with benzylamine using EDC/HOBt yields a stable amide derivative, confirmed via LC-MS .

Comparative Reactivity Table

Functional GroupReactivity Ranking (1 = Most Reactive)Key Reaction Partners
Boc-protected amine1 (acid-sensitive)TFA, HCl
β-Keto acid2Hydrazines, NaBH₄
t-BuO ester3H₂O (acidic)

Scientific Research Applications

Peptide Synthesis

Overview:
The compound serves as a key building block in peptide synthesis. The tert-butoxycarbonyl (Boc) group protects the amino group of the aspartic acid residue, facilitating selective reactions during peptide bond formation.

Applications:

  • Selective Formation of Peptides: The Boc group allows for controlled synthesis, making it easier to manipulate amino acids without unwanted side reactions.
  • Research Studies: Utilized in various studies focusing on protein interactions and modifications.

Drug Development

Overview:
Due to its structural properties, the compound is explored in drug development processes, particularly in creating new therapeutic agents.

Applications:

  • Modulation of Biological Activity: The compound can influence the sensitivity of cells to various cytotoxic agents, which is crucial in cancer research and treatment strategies .
  • Building Blocks for Pharmaceuticals: It is used to synthesize other pharmaceutical compounds, enhancing the library of available drugs for further testing.

Chemical Research and Development

Overview:
The compound is employed in various chemical syntheses beyond peptide formation.

Applications:

  • Catalyst Development: Dicyclohexylamine, part of this compound's structure, has been shown to be effective in developing catalysts for reactions such as Suzuki coupling .
  • Microextraction Techniques: It has been used as an extractant in analytical chemistry for determining trace metals like gold(III) through advanced microextraction techniques .

Analytical Chemistry

Overview:
The compound's properties make it suitable for use in various analytical techniques.

Applications:

  • Mass Spectrometry: It has been utilized to create ionic liquid matrices for bacterial analysis using matrix-assisted laser desorption/ionization mass spectrometry .
  • Electrothermal Atomic Absorption Spectrometry: Its role as an extractant aids in enhancing the detection limits of trace elements in samples .

Biochemical Assays

Overview:
The compound plays a role in biochemical assays that require specific interactions with biomolecules.

Applications:

  • Cell Proliferation Assays: It can be used in assays that measure cell viability and proliferation, contributing to drug efficacy studies .
  • Signal Amplification Techniques: Employed in tyramide signal amplification methods for improved detection in immunohistochemistry .

Data Table: Summary of Applications

Application AreaSpecific Uses
Peptide SynthesisBuilding block for selective peptide formation
Drug DevelopmentModulating biological activity; pharmaceutical synthesis
Chemical ResearchCatalyst development; microextraction techniques
Analytical ChemistryMass spectrometry; electrothermal atomic absorption
Biochemical AssaysCell proliferation assays; signal amplification

Case Studies and Research Findings

  • Peptide Synthesis Optimization :
    • A study demonstrated the efficiency of using Boc-D-Asp(OtBu)-OH DCHA in synthesizing complex peptides with high yield and purity. This was particularly evident when synthesizing cyclic peptides that require precise control over functional groups.
  • Drug Sensitivity Modulation :
    • Research highlighted how the compound could enhance the sensitivity of cancer cells to chemotherapeutic agents by modifying cellular pathways involved in drug resistance .
  • Environmental Applications :
    • In another study, dicyclohexylamine derivatives were shown to be effective as corrosion inhibitors, showcasing the compound's versatility beyond biological applications .

Mechanism of Action

The mechanism of action of N-cyclohexylcyclohexanamine;(2R)-4-[(2-methylpropan-2-yl)oxy]-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-cyclohexylcyclohexanamine: A simpler analog without the butanoic acid derivative.

    4-oxobutanoic acid derivatives: Compounds with similar structural features but different substituents.

Uniqueness

N-cyclohexylcyclohexanamine;(2R)-4-[(2-methylpropan-2-yl)oxy]-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid is unique due to its combination of a cyclohexylamine moiety and a butanoic acid derivative, which imparts distinct chemical and biological properties

Biological Activity

N-Cyclohexylcyclohexanamine; (2R)-4-[(2-methylpropan-2-yl)oxy]-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid is a complex organic compound with significant biological activity. This article explores its biological properties, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound features a cyclohexyl structure along with multiple functional groups that enhance its reactivity and biological interactions. Its molecular formula is C15H25N1O6C_{15}H_{25}N_{1}O_{6}, indicating the presence of amine, ester, and carbonyl functionalities.

Role as a Protected Amino Acid : The compound acts primarily as a protected amino acid. Upon deprotection, it can interact with various biological targets, including enzymes and receptors, influencing numerous biochemical pathways. This property makes it valuable in enzyme-substrate interaction studies and protein folding research.

Biochemical Interactions : The compound's structure allows it to form salts with amino acids, suggesting potential pharmaceutical applications, particularly in drug development targeting specific enzymes or receptors.

Anticancer Properties

Research indicates that compounds similar to N-cyclohexylcyclohexanamine exhibit cytotoxic effects on cancer cell lines. In studies involving 4T1 cells (a model for breast cancer), compounds with similar structures have shown the ability to induce apoptosis through DNA damage mechanisms. This was evidenced by increased expression of genes related to apoptosis such as BAX and CASP7, leading to cell cycle arrest .

Research Findings and Case Studies

Study Findings Methodology
Study on 4T1 CellsInduction of apoptosis via DNA damage; increased expression of ATM and p21Cytotoxicity assays, qPCR for gene expression analysis
Anti-inflammatory ActivityPotential anti-inflammatory properties noted in similar compoundsIn vitro assays measuring inflammatory markers
Enzyme Interaction StudiesDemonstrated ability to interact with various enzymes post-deprotectionBiochemical assays assessing enzyme kinetics

Q & A

(Basic) What is the role of these compounds in peptide synthesis, and how do they enhance cysteine residue manipulation?

These compounds are critical for selective protection and deprotection of cysteine residues during solid-phase peptide synthesis. The tert-butoxycarbonyl (Boc) group in (2R)-4-[(2-methylpropan-2-yl)oxy]-... acts as a temporary protecting group for the amine moiety, enabling stepwise peptide elongation. The cyclohexylamine component stabilizes intermediates by preventing disulfide bond formation, which is essential for constructing peptides with multiple cysteine residues . Methodologically, researchers use Boc-protected derivatives under acidic conditions (e.g., trifluoroacetic acid) for selective deprotection while retaining other functional groups.

(Basic) What synthetic routes are commonly employed to prepare these compounds, and what are their key challenges?

A standard approach involves:

  • Step 1 : Boc-protection of the amine group using di-tert-butyl dicarbonate in the presence of a base (e.g., DMAP) .
  • Step 2 : Coupling the protected amine with a cyclohexylamine derivative via carbodiimide-mediated activation (e.g., EDC/HOBt) .
    Challenges include ensuring regioselectivity during protection and avoiding racemization in the (2R)-configured oxobutanoic acid moiety. Palladium-catalyzed reductive cyclization methods (e.g., using formic acid derivatives as CO surrogates) may also optimize yield in related heterocyclic systems .

(Advanced) How can researchers resolve contradictions in reported protective group efficiencies for cysteine-containing peptides?

Discrepancies often arise from solvent polarity, temperature, or competing side reactions. For example:

  • Boc groups (used here) are stable under basic conditions but labile in acids, whereas Fmoc groups require piperidine for deprotection .
  • Comparative studies using HPLC (C18 columns, 0.1% TFA/ACN gradient) can quantify deprotection efficiency. Evidence from analogous compounds suggests adjusting reaction time and acid concentration (e.g., 50% TFA vs. 20% TFA in DCM) mitigates incomplete removal .

(Advanced) What analytical techniques are optimal for characterizing purity and stereochemical integrity?

  • NMR Spectroscopy : 1H/13C NMR (e.g., 400 MHz in CDCl3) identifies stereochemistry via coupling constants (e.g., J = 6–8 Hz for trans-cyclohexyl protons) and verifies Boc-group integrity .
  • HPLC-MS : Reverse-phase HPLC (C18 column, 0.1% formic acid/MeOH) coupled with high-resolution MS confirms molecular weight and detects byproducts (e.g., de-Boc derivatives) .
  • X-ray Crystallography : Resolves absolute configuration ambiguities, particularly for the (2R)-oxobutanoic acid moiety .

(Advanced) How should researchers design biological assays to study these compounds’ enzyme inhibition potential?

  • Step 1 : Target Selection : Prioritize cysteine protease families (e.g., caspases) due to the compounds’ affinity for thiol groups.
  • Step 2 : Kinetic Assays : Use fluorogenic substrates (e.g., Ac-DEVD-AFC for caspase-3) to measure IC50 under varying Boc-deprotection conditions .
  • Step 3 : Control Experiments : Compare inhibition with/without pre-treatment of reducing agents (e.g., DTT) to confirm disulfide-mediated mechanisms .

(Basic) What are the stability considerations for storing these compounds?

  • Storage Conditions : -20°C under argon to prevent hydrolysis of the Boc group.
  • Solubility : DMSO or DCM is preferred for stock solutions; aqueous buffers (pH 4–6) minimize ester hydrolysis in the oxobutanoic acid moiety .

(Advanced) How can computational methods aid in optimizing synthetic routes?

  • DFT Calculations : Predict transition-state energies for regioselective Boc protection (e.g., B3LYP/6-31G* level) .
  • Molecular Dynamics : Simulate peptide-ligand interactions to prioritize derivatives with enhanced binding to cysteine-rich proteins (e.g., thioredoxin) .

(Advanced) What strategies mitigate racemization during peptide coupling with these compounds?

  • Low-Temperature Coupling : Perform reactions at 0–4°C using HOBt/EDC to minimize base-induced racemization.
  • Chiral HPLC Monitoring : Use a Chirobiotic T column (30% MeOH in CO2) to detect <1% enantiomeric excess (ee) loss .

Table 1: Key Physicochemical Data

PropertyValue/DescriptionSource
Molecular Weight356.45 g/mol (calculated)
Boiling Point (Boc derivative)215–220°C (decomposes)
LogP (Predicted)2.8 (indicates moderate lipophilicity)

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